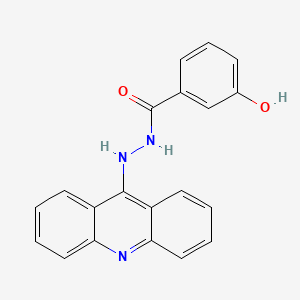![molecular formula C18H11F3N2O5 B11588183 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide](/img/structure/B11588183.png)
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is a complex organic compound characterized by the presence of a nitrophenyl group, a chromenyl group, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the acetamide linkage.
Cyclization: Formation of the chromenyl ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acyl chlorides for acylation, and appropriate catalysts for cyclization and trifluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl and chromenyl groups may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-nitrophenyl)-2-oxoethyl acetate
- (3E)-4-(2-nitrophenyl)-2-oxo-3-butenoic acid
Uniqueness
Compared to similar compounds, 2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C18H11F3N2O5 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-(4-nitrophenyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]acetamide |
InChI |
InChI=1S/C18H11F3N2O5/c19-18(20,21)14-9-17(25)28-15-8-11(3-6-13(14)15)22-16(24)7-10-1-4-12(5-2-10)23(26)27/h1-6,8-9H,7H2,(H,22,24) |
Clave InChI |
FORBMDPCLGSZFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11588105.png)
![5-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B11588109.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11588117.png)
![1-(4-Ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588125.png)
![3-amino-N-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11588126.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11588128.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588157.png)
![2-methylpropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588159.png)
![methyl {4-[(Z)-(1-cyclohexyl-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetate](/img/structure/B11588162.png)

![(4Z)-2-(4-bromo-3-methylphenyl)-5-methyl-4-{[(2-methyl-1H-benzimidazol-5-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11588178.png)
![5-({(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11588179.png)
![(6Z)-6-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11588189.png)
![2-{(E)-[2-({1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-1H-1,2,3-triazol-4-yl}carbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11588197.png)
